molecular formula C14H32BF4P B14885945 Di-t-butyl(n-hexyl)phosphonium tetrafluoroborate

Di-t-butyl(n-hexyl)phosphonium tetrafluoroborate

Cat. No.: B14885945
M. Wt: 318.18 g/mol
InChI Key: DWRPKSZEHGFPIT-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-t-butyl(n-hexyl)phosphonium tetrafluoroborate, also known by its identifier MFCD24842681, is an organophosphorus compound with the molecular formula C14H32BF4P. This compound is characterized by the presence of a phosphonium cation and a tetrafluoroborate anion. It is typically found as a white powder and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-t-butyl(n-hexyl)phosphonium tetrafluoroborate can be synthesized through the reaction of di-t-butylphosphine with n-hexyl bromide in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Di-t-butyl(n-hexyl)phosphonium tetrafluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: The phosphonium cation can participate in nucleophilic substitution reactions, where the n-hexyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

    Coupling Reactions: It is used as a ligand in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Stille couplings.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

    Oxidizing Agents: Strong oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Catalysts: Palladium catalysts are frequently used in coupling reactions involving this compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while coupling reactions produce biaryl compounds or other coupled products.

Scientific Research Applications

Di-t-butyl(n-hexyl)phosphonium tetrafluoroborate has several scientific research applications:

    Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions such as cross-coupling and hydrogenation.

    Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.

    Medicine: Research is ongoing to explore its applications in medicinal chemistry, including its role in drug delivery systems and as a precursor for bioactive compounds.

    Industry: It is utilized in the synthesis of fine chemicals, agrochemicals, and materials science, contributing to the development of new materials with unique properties.

Mechanism of Action

The mechanism by which di-t-butyl(n-hexyl)phosphonium tetrafluoroborate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonium cation can form stable complexes with metal ions, facilitating catalytic processes. Additionally, the tetrafluoroborate anion can stabilize reactive intermediates, enhancing the overall reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Tri-tert-butylphosphonium tetrafluoroborate: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.

    Di-tert-butyl(methyl)phosphonium tetrafluoroborate: Contains a methyl group instead of an n-hexyl group, affecting its chemical behavior and uses.

Uniqueness

Di-t-butyl(n-hexyl)phosphonium tetrafluoroborate is unique due to its specific alkyl group, which imparts distinct steric and electronic properties. These properties make it particularly effective in certain catalytic processes and chemical reactions, distinguishing it from other phosphonium tetrafluoroborates.

Properties

Molecular Formula

C14H32BF4P

Molecular Weight

318.18 g/mol

IUPAC Name

ditert-butyl(hexyl)phosphanium;tetrafluoroborate

InChI

InChI=1S/C14H31P.BF4/c1-8-9-10-11-12-15(13(2,3)4)14(5,6)7;2-1(3,4)5/h8-12H2,1-7H3;/q;-1/p+1

InChI Key

DWRPKSZEHGFPIT-UHFFFAOYSA-O

Canonical SMILES

[B-](F)(F)(F)F.CCCCCC[PH+](C(C)(C)C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.